N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide
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Overview
Description
“N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide” is a type of N-substituted saccharin . Saccharins are a class of compounds that have been evaluated for their anti-inflammatory, antioxidant, and anticancer activities .
Synthesis Analysis
These compounds are synthesized from commercially available starting materials through two different approaches . The chemical structures of these compounds are characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS .
Molecular Structure Analysis
The molecular structure of these compounds is determined using spectroscopic techniques . These techniques provide detailed information about the atomic and molecular structure of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The yield of these reactions can vary, but it is generally moderate to excellent .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using various techniques . These properties can be used to predict the reactivity of the compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide and its derivatives involves complex chemical processes that result in compounds with potential antimicrobial activities. For instance, Ali et al. (2010) described the synthesis of thiazolidine and bisthiazolidine derivatives starting from N-cyclohexyl-2-cyanoacetamide, which, upon treatment with phenyl isothiocyanates and sulfur, yielded these compounds. These derivatives were further explored for their potential antimicrobial properties against various bacteria and fungi (Ali et al., 2010).
Antimicrobial Activity
The antimicrobial efficacy of derivatives of this compound represents a significant area of research interest. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. These compounds showed promising results against a range of bacterial and fungal infections, highlighting their potential as new antimicrobial agents (Darwish et al., 2014).
Anticancer and Antioxidant Activities
Research into the anticancer and antioxidant activities of this compound derivatives has yielded promising outcomes. For instance, Al-Fayez et al. (2022) synthesized a series of N-substituted saccharins, demonstrating their significant anti-inflammatory and antioxidant activities. These compounds were also evaluated for their anticancer properties against hepatic cancer cells, with some showing comparable activity to existing drugs. This indicates the potential of these derivatives in the development of new therapeutic agents (Al-Fayez et al., 2022).
Mechanism of Action
These compounds have been evaluated for their anti-inflammatory, antioxidant, and anticancer activities . They have been found to exhibit excellent to moderate anti-inflammatory activity . Additionally, some of these compounds have shown excellent antioxidant activity . One of the compounds, an ester with an isopropyl ester, exhibited the highest cytotoxic activity compared to the other esters .
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-18(13-8-4-3-5-9-13)16(20)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYPSAJXIATNLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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